Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is characterized by its thia-azabicycloheptane core, which is a significant feature in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves multiple steps, typically starting with the formation of the bicyclic core. This can be achieved through a series of cyclization reactions, often involving the use of sulfur-containing reagents to introduce the thia group. The formyl and carboxylate groups are then introduced through subsequent functionalization reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .
Chemical Reactions Analysis
Types of Reactions
Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thia-azabicycloheptane core plays a crucial role in these interactions, providing a unique binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Diphenylmethyl (2S,3R,5R)-3-(ethoxyimino)methyl-3-methyl-4,4,7-trioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Diphenylmethyl (2S,3R,5R)-3-(chloromethyl)-3-methyl-6-(N-nitroso-2-phenylacetamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Diphenylmethyl (2S,3R,5R)-3-methyl-3-{[(4-nitrophenoxycarbonyl)oxy]methyl}-6-{[4-(4-nitrophenoxycarbonyl)pyridin-2-yl]methylidene}-4,4,7-trioxo-4$l^{6}-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate .
Uniqueness
What sets Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate apart from these similar compounds is its specific functional groups and the unique arrangement of atoms within its bicyclic structure. This gives it distinct chemical properties and reactivity, making it particularly valuable in certain applications .
Properties
Molecular Formula |
C21H19NO4S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
benzhydryl 3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H19NO4S/c1-21(13-23)19(22-16(24)12-17(22)27-21)20(25)26-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,17-19H,12H2,1H3 |
InChI Key |
UZQCLWUMBJAMRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N2C(S1)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C=O |
Origin of Product |
United States |
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